Sodium aluminosilicate

Description

Properties

IUPAC Name |

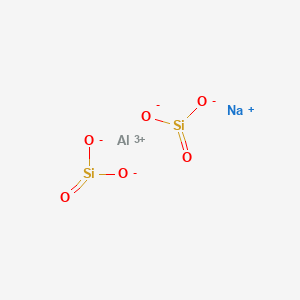

aluminum;sodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAHOPLAPQHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026021 | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7069 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE, AMORPHOUS POWDER OR BEADS | |

CAS No. |

1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminosilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, aluminum sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zeolites, 5A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Molecular sieves 3A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINOSILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Sodium aluminosilicate can be synthesized through various methods. One common method involves the precipitation from solutions of sodium silicate and aluminum sulfate. Another method is sol-gel synthesis using tetraethyl orthosilicate and aluminum nitrate . Industrial production often involves the hydrothermal technique, where sodium aluminum silicate hydrate is produced under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Sodium aluminosilicate undergoes various chemical reactions, including ion exchange, where sodium ions are exchanged with other cations in solution. It can also react with acids, leading to the dissolution of the aluminosilicate structure and the release of silicon-oxygen groups into the solution . Common reagents used in these reactions include sodium hydroxide and various acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to Sodium Aluminosilicate

This compound is a compound that combines sodium, aluminum, and silicon in a silicate framework. It exists in both natural and synthetic forms and has diverse applications across various industries, including construction, environmental remediation, and food processing. This article explores its scientific applications, supported by case studies and data tables.

Construction Materials

This compound in Geopolymers

this compound plays a crucial role in the production of geopolymers, which are inorganic polymers formed by the reaction of aluminosilicate materials with alkaline solutions. Research has shown that this compound hydrate (N-A-S-H) gels exhibit significant mechanical properties, making them suitable for use in construction materials. A study evaluated the fracture toughness of N-A-S-H gels formed from fly ash, showing values between 0.4 and 0.45 MPa m, indicating their potential as durable building materials .

Environmental Remediation

Neutralization of Acid Mine Drainage

this compound has been utilized in the neutralization of acid mine drainage (AMD). A case study highlighted its effectiveness in maintaining neutral pH levels in environments where acidic conditions prevail due to mining activities. The study calculated Neutralization Potentials (NP) based on the dissolution-precipitation of silicate minerals, demonstrating that this compound can contribute significantly to neutralizing acidic waters .

Food Industry

Food Additive Applications

this compound is recognized as a food additive (E554) used as an anti-caking agent in powdered foods. The European Food Safety Authority (EFSA) has evaluated its safety and established acceptable daily intake levels, confirming its widespread use in food processing without adverse effects on health .

Chemical Manufacturing

Role in Chemical Processes

In chemical manufacturing, this compound serves as a catalyst support and a filler material. Its unique properties enhance the performance of various chemical reactions, particularly in producing detergents and other cleaning agents. The compound's ability to absorb moisture makes it valuable for maintaining product stability during storage .

Case Study 1: Dissolution Behavior in Nuclear Waste Management

A detailed investigation was conducted on the dissolution behavior of this compound scale formed in evaporators used for nuclear waste processing. The study analyzed dissolution rates in dilute nitric acid solutions, revealing that this compound readily dissolves, allowing for effective cleaning and maintenance of evaporator systems .

Case Study 2: Application in Paints and Coatings

This compound is used as a white pigment substitute for titanium dioxide in paints and coatings. A comparative analysis showed that it improves brightness and opacity while reducing costs associated with titanium dioxide usage. This application not only enhances the optical properties of paints but also contributes to environmental sustainability by reducing reliance on more expensive materials .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | NaAlSiO4 |

| Density | ~2.0 g/cm³ |

| Solubility | Soluble in acids |

| Fracture Toughness | 0.4 - 0.45 MPa m |

Table 2: Applications of this compound

| Application Area | Specific Use |

|---|---|

| Construction | Geopolymer production |

| Environmental Remediation | Acid mine drainage neutralization |

| Food Industry | Anti-caking agent in powdered foods |

| Chemical Manufacturing | Catalyst support and filler |

| Paints and Coatings | White pigment substitute |

Mechanism of Action

The mechanism of action of sodium aluminosilicate involves its ability to act as a molecular sieve, adsorbing water and other small molecules. This property is due to its porous structure, which allows it to trap and hold molecules within its framework. In drug formulations, this helps to keep the contents dry and stable . In industrial applications, its ability to adsorb water and other molecules makes it useful as an anticaking agent and in protective coatings .

Comparison with Similar Compounds

Structural and Compositional Differences

- Hydrated Sodium Calcium Aluminosilicates (HSCAS): These compounds (e.g., HSCAS-1, HSCAS-3) incorporate calcium (Ca) alongside Na, Al, and Si. Unlike sodium aluminosilicate, HSCAS has demonstrated efficacy in binding aflatoxins in animal feed, reducing toxicity in livestock .

- Sodalite-Type this compound: Synthesized from fly ash, this variant has a low SiO₂/Al₂O₃ ratio (~1.7:1), forming hydroxy sodalite (Na₂O·Al₂O₃·1.7SiO₂·2.4H₂O). Its crystalline structure contrasts with amorphous this compound used in feed additives .

- Zinc Silicate: While both are porous materials, zinc silicate exhibits larger average pore diameters (1.39–1.82×) but lower surface areas compared to aluminosilicates derived from sodium silicate .

Table 1: Structural and Compositional Properties

| Compound | Key Components | Structure | SiO₂/Al₂O₃ Ratio | Key Feature |

|---|---|---|---|---|

| This compound | Na, Al, Si, O | Amorphous/Crystalline | Variable | High porosity, feed additive |

| HSCAS | Na, Ca, Al, Si, O | Crystalline | Not specified | Aflatoxin binding |

| Sodalite-Type NaAlSiO₄ | Na, Al, Si, O, H₂O | Crystalline | ~1.7:1 | Hydrothermal synthesis from ash |

| Zinc Silicate | Zn, Si, O | Porous | N/A | Larger pores, lower surface area |

Mechanical and Functional Properties

- Fracture Toughness: this compound hydrate (N-A-S-H) gels, formed in geopolymers, exhibit fracture toughness correlating with nanoindentation experiments. Molecular dynamics (MD) simulations using ReaxFF force fields reveal structural insights critical for optimizing mechanical performance .

- Elastic Moduli: In this compound glasses, increasing Al/Na ratios enhance bulk, shear, and Young’s moduli. For example, peralkaline compositions (Al/Na < 1) show higher rigidity due to AlO₄ tetrahedra integration into the SiO₂ network .

Table 2: Mechanical Properties

| Property | This compound (Al/Na = 0.6) | This compound (Al/Na = 1.5) | HSCAS |

|---|---|---|---|

| Young’s Modulus (GPa) | 65–70 | 75–80 | Not reported |

| Fracture Toughness | 0.3–0.5 MPa·m⁰.⁵ | 0.4–0.6 MPa·m⁰.⁵ | Not applicable |

Biological Activity

Sodium aluminosilicate is a compound composed of sodium, aluminum, silicon, and oxygen, often found in both natural and synthetic forms. It has garnered attention for its potential biological activity, particularly in the fields of food safety, pharmaceuticals, and environmental science. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its low solubility in water and is typically found as a fine white powder or amorphous solid. Its chemical structure can vary, but it generally consists of a framework of silicon and aluminum oxides with sodium ions occupying interstitial sites. This structural composition contributes to its unique properties, including adsorption capabilities and low toxicity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Adsorption of Mycotoxins : this compound has been shown to effectively adsorb various mycotoxins, which are toxic compounds produced by fungi. A study highlighted a modified hydrated sodium calcium aluminosilicate (HSCAS) that significantly reduced the toxicity of T-2 toxin in chicks by improving nutrient digestibility and serum biochemistry without negatively affecting growth performance .

- Pharmacokinetics : Research comparing the oral bioavailability of silicon and aluminum from this compound indicated that it can influence mineral absorption in animals. In a study involving beagle dogs, this compound demonstrated varying plasma concentrations of silicon compared to other compounds like Zeolite A and magnesium trisilicate .

- Anticaking Agent : this compound is widely used as an anticaking agent in food products (designated as food additive E 554). Its low toxicity profile makes it suitable for consumption, although it is classified as a local irritant.

1. Mycotoxin Adsorption in Poultry

A significant study evaluated the ability of modified HSCAS to mitigate T-2 toxin-induced toxicity in poultry. The results demonstrated that incorporating this adsorbent into the diet reduced the negative effects associated with mycotoxin exposure while maintaining overall health metrics in the chicks .

| Parameter | Control Group | HSCAS Group |

|---|---|---|

| Weight Gain (g) | 150 | 180 |

| Serum Biochemistry (ALT) | 45 | 30 |

| Nutrient Digestibility (%) | 75 | 85 |

2. Pharmacokinetic Study in Dogs

In a pharmacokinetic study involving beagle dogs, researchers assessed the absorption rates of silicon from various silicates including this compound. The findings indicated that while this compound had lower peak plasma concentrations compared to Zeolite A, it still contributed to mineral bioavailability .

| Compound | AUC (mg.hr/L) | Cmax (mg/L) | Tmax (hrs) |

|---|---|---|---|

| Zeolite A | 9.5 | 1.07 | 7.9 |

| This compound | 7.7 | 0.67 | 5.8 |

| Magnesium Trisilicate | 8.8 | 0.75 | 6.9 |

Safety and Toxicity

This compound is generally regarded as safe for use in food products due to its low toxicity profile. Regulatory agencies have approved its use based on extensive safety evaluations. However, it can act as a local irritant upon contact with mucous membranes or broken skin.

Q & A

Q. Why do MD simulations and experimental data sometimes diverge in predicting Al coordination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.